2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide
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Overview
Description
2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide is a complex organic compound that features a benzimidazole moiety, a piperazine ring, and a thiazole group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazoles, are known to be key components in functional molecules used in a variety of applications, including pharmaceuticals and agrochemicals .
Mode of Action
It’s worth noting that imidazole derivatives have been highlighted for their diverse range of applications, suggesting a broad spectrum of interactions with biological targets .
Biochemical Pathways
Compounds with similar structures have been associated with a variety of applications, indicating that they may interact with multiple biochemical pathways .
Result of Action
Given the structural similarity to imidazoles, it can be inferred that the compound may have a wide range of effects, depending on the specific targets and pathways it interacts with .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with glycine in the presence of hydrochloric acid, followed by cyclization to form the benzimidazole ring . The piperazine ring is then introduced through a nucleophilic substitution reaction, and the thiazole group is incorporated via a coupling reaction with thiazole-2-carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole ring can yield N-oxides, while reduction of a nitro group can produce an amine derivative.
Scientific Research Applications
2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Albendazole: A benzimidazole derivative used as an anthelmintic.
Omeprazole: A benzimidazole-based proton pump inhibitor.
Mebendazole: Another benzimidazole anthelmintic.
Uniqueness
2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide is unique due to its combination of a benzimidazole core with a piperazine ring and a thiazole group. This structural arrangement imparts distinct biological activities and enhances its potential as a therapeutic agent compared to other benzimidazole derivatives .
Properties
IUPAC Name |
2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6OS/c24-16(21-17-18-5-10-25-17)12-23-8-6-22(7-9-23)11-15-19-13-3-1-2-4-14(13)20-15/h1-5,10H,6-9,11-12H2,(H,19,20)(H,18,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOWYEYZRGYKNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)CC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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